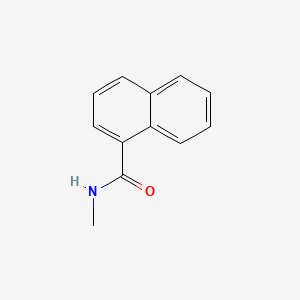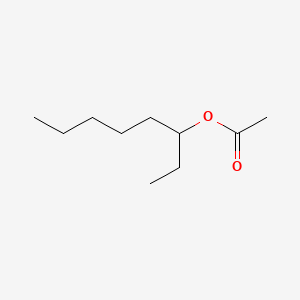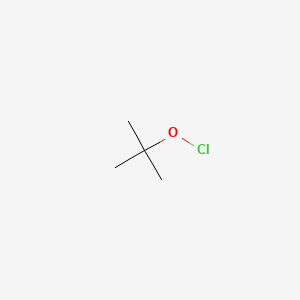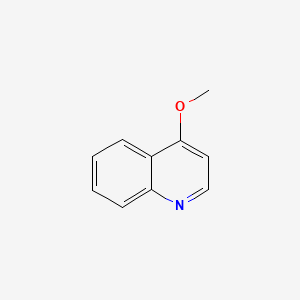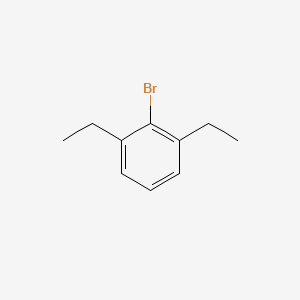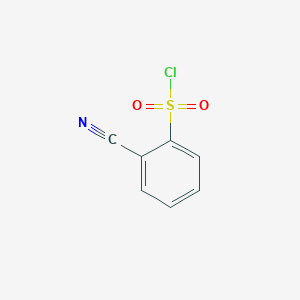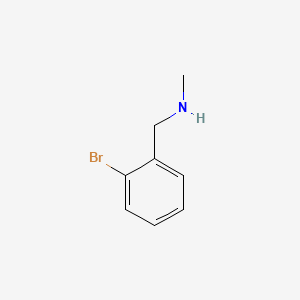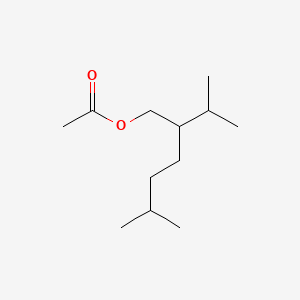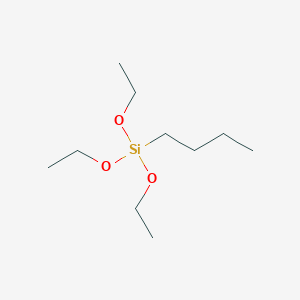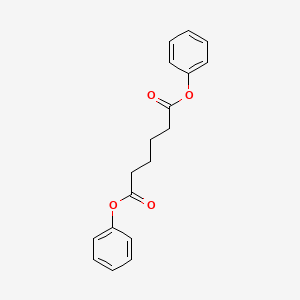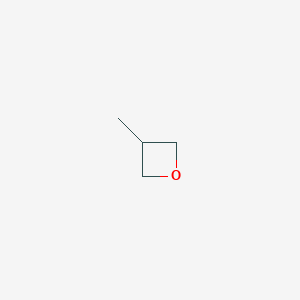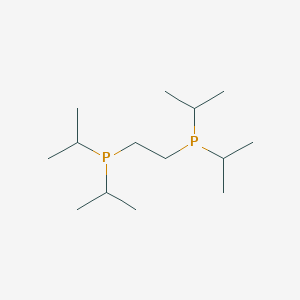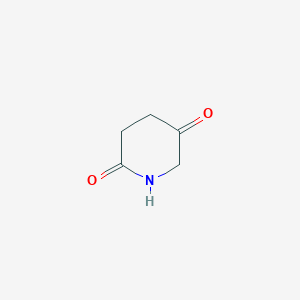
2-Chloro-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-butene is an organic compound with the molecular formula C₄H₇Cl. It is a chlorinated derivative of butene and exists in two geometric isomers: (E)-2-chloro-2-butene and (Z)-2-chloro-2-butene. This compound is of interest due to its reactivity and applications in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloro-2-butene can be synthesized through the addition of hydrochloric acid to 2-butene. The reaction proceeds via a two-step mechanism where the pi electrons of the double bond attack the hydrogen of hydrochloric acid, forming a carbocation intermediate. The chloride ion then attacks the carbocation, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same hydrochlorination process but on a larger scale. The reaction is carried out in the presence of a catalyst to increase the reaction rate and yield. The product is then purified through distillation to obtain the desired isomer.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-2-butene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo dehydrohalogenation to form butadiene.
Addition Reactions: It can react with halogens or hydrogen halides to form dihalides or haloalkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxides, and amines.
Elimination: Strong bases such as potassium hydroxide or sodium ethoxide are used.
Addition: Halogens like bromine or chlorine and hydrogen halides like hydrochloric acid or hydrobromic acid are used.
Major Products:
Substitution: Products include alcohols, ethers, and amines.
Elimination: The major product is butadiene.
Addition: Products include dihalides and haloalkanes.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies involving the reactivity of alkenes and the effects of halogenation.
Medicine: It is explored for its potential use in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-2-butene involves its reactivity as an alkene and a halide. The double bond allows it to participate in addition reactions, while the chlorine atom makes it susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
2-Chlorobutane: Similar in structure but lacks the double bond, making it less reactive in addition reactions.
1-Chloro-2-butene: Similar but with the chlorine atom on a different carbon, leading to different reactivity and products.
2-Bromo-2-butene: Similar but with a bromine atom instead of chlorine, affecting its reactivity and reaction conditions.
Uniqueness: 2-Chloro-2-butene is unique due to its combination of a double bond and a chlorine atom, which allows it to undergo a wide range of chemical reactions. Its geometric isomers also provide additional diversity in its reactivity and applications.
Eigenschaften
CAS-Nummer |
4461-41-0 |
|---|---|
Molekularformel |
C4H7Cl |
Molekulargewicht |
90.55 g/mol |
IUPAC-Name |
(E)-2-chlorobut-2-ene |
InChI |
InChI=1S/C4H7Cl/c1-3-4(2)5/h3H,1-2H3/b4-3+ |
InChI-Schlüssel |
DSDHFHLZEFQSFM-ONEGZZNKSA-N |
SMILES |
CC=C(C)Cl |
Isomerische SMILES |
C/C=C(\C)/Cl |
Kanonische SMILES |
CC=C(C)Cl |
Piktogramme |
Flammable; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary unimolecular dissociation pathways of the 2-buten-2-yl radical, and how does 2-chloro-2-butene play a role in studying these pathways?
A1: The 2-buten-2-yl radical can dissociate through three main pathways:
Q2: How does the reactivity of this compound with the nitrate radical (NO3) compare to other chlorinated butenes?
A2: Studies employing FTIR spectroscopy have revealed that this compound, with the chlorine atom substituted at a carbon participating in the double bond, reacts with the nitrate radical (NO3) to predominantly produce acid chlorides, aldehydes, and nitrogen dioxide (NO2). [] This product distribution differs from chlorinated butenes where the chlorine atom is substituted at a carbon adjacent to the double bond. In those cases, the primary products are aldehydes, chlorinated carbonyl nitrate compounds, and NO2. [] These findings highlight the influence of chlorine atom positioning on the reactivity and product formation pathways in reactions with NO3.
Q3: Can this compound be used to synthesize other fluorinated compounds?
A3: Yes, this compound can serve as a precursor in the synthesis of specific fluorinated hydrocarbons. For instance, catalytic hydrogenation of 1,1,1,1,4,4,4-hexafluoro-2-chloro-2-butene in the presence of a base like potassium hydroxide yields 1,1,1,4,4,4-hexafluorobutane. [] This synthetic route highlights the potential of this compound as a starting material for accessing a variety of fluorinated compounds with potential applications in various fields.
Q4: How does the presence of a chlorine atom in this compound influence the nuclear magnetic resonance (NMR) spectrum compared to its non-chlorinated counterpart?
A5: The presence of a chlorine atom in this compound significantly affects its 1H-NMR spectrum compared to 2-butene. Specifically, in the 1H-NMR spectrum of polychloroprene (a polymer derived from this compound) dissolved in C6D6, the CH proton signal splits into two distinct triplet peaks. [] These peaks correspond to the CH protons in the trans-1,4 and cis-1,4 isomers of the polymer. [] This splitting pattern arises from the chlorine atom's influence on the chemical environment and spin-spin coupling of nearby protons, enabling the differentiation and quantification of these isomers in the polymer structure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


